molecular formula C12H12N2O3 B13338711 3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione

3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13338711
M. Wt: 232.23 g/mol
InChI Key: DVTMTDPOWZIWDM-UHFFFAOYSA-N
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Description

3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-methoxy-5-methylphenyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenylpyrimidine: Lacks the dione functionality.

    3-(2-methoxyphenyl)pyrimidine-2,4-dione: Lacks the methyl group.

    3-(2-methylphenyl)pyrimidine-2,4-dione: Lacks the methoxy group.

Uniqueness

3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

3-(2-methoxy-5-methylphenyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 2097967-62-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3. The compound features a pyrimidinedione core substituted with a methoxy and a methyl group on the phenyl ring. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study on various pyrimidine derivatives highlighted their effectiveness against common pathogens:

  • Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound's potential as an antibacterial agent was further supported by its ability to inhibit biofilm formation, showing superior performance compared to established antibiotics like Ciprofloxacin .

Antifungal Activity

In addition to antibacterial properties, derivatives of pyrimidinediones have shown antifungal activities. Specific studies indicate that certain structural modifications can enhance efficacy against fungal strains .

Case Study 1: Antimicrobial Evaluation

A systematic evaluation of several pyrimidine derivatives was conducted to assess their antimicrobial efficacy. Compounds were tested for their MIC against various bacterial strains:

CompoundTarget PathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
10E. coli0.25
13Candida albicans0.30

This study confirmed the promising antimicrobial profile of these compounds and suggested further exploration into their mechanisms of action .

Case Study 2: Therapeutic Potential in Obesity

Another relevant study investigated the lipid-lowering effects of pyrimidinedione derivatives in diet-induced obesity models. A specific derivative demonstrated significant reductions in triglyceride levels and body weight in mice:

  • Weight Reduction : Mean body weight decreased by 12% after treatment.
  • Triglyceride Levels : Serum triglyceride levels were significantly regulated following administration at a dose of 50 mg/kg/day for five weeks .

The biological activities of pyrimidinediones are attributed to their ability to inhibit key enzymes involved in bacterial survival and proliferation:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM .
  • Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives act as potent inhibitors of DHFR, which is crucial for bacterial DNA synthesis .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O3/c1-8-3-4-10(17-2)9(7-8)14-11(15)5-6-13-12(14)16/h3-7H,1-2H3,(H,13,16)

InChI Key

DVTMTDPOWZIWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=O)C=CNC2=O

Origin of Product

United States

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